1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one
Description
1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one (CAS 1416438-25-9) is a brominated and chlorinated aromatic ketone with the molecular formula C₉H₉BrClNO and a molecular weight of 262.53 g/mol . Structurally, it features a 2-amino substituent on the bromophenyl ring and a 3-chloropropanone chain. The compound is commercially available at 95–97% purity from suppliers such as Crysdot and Combi-Blocks, with pricing ranging from $508.00 for 250 mg (Crysdot) to variable discounts based on location and order volume .
Its storage requires protection from light and moisture at 2–8°C . Safety data indicate hazards including acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), necessitating precautions such as avoiding inhalation (P261) and proper eye protection (P305+P351+P338) .
Properties
IUPAC Name |
1-(2-amino-4-bromophenyl)-3-chloropropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-6-1-2-7(8(12)5-6)9(13)3-4-11/h1-2,5H,3-4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQRDMAODSKXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 2-amino-4-bromophenyl ketone with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification is usually achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The bromine atom allows for coupling reactions such as Suzuki or Heck reactions, enabling the formation of more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and coupled products with extended aromatic systems.
Scientific Research Applications
Medicinal Chemistry
1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one is being investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Recent studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of halogenated phenyl compounds have demonstrated significant apoptosis induction in breast cancer cells, suggesting that 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one may possess similar properties .
Antimicrobial Research
The compound's halogenated nature contributes to its antimicrobial properties. Research indicates that brominated and chlorinated compounds often exhibit enhanced activity against bacteria and fungi.
- Antibacterial and Antifungal Effects : Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for related compounds suggest that 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one could also be effective against common pathogens .
Organic Synthesis
In synthetic organic chemistry, 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and electrophilic additions.
Synthetic Applications
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound’s reactivity also allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-chloropropan-1-one
- Structure: Lacks the 2-amino group on the phenyl ring.
- Synthesis: Produced via Friedel-Crafts acylation of bromobenzene with 3-chloropropanoyl chloride in anhydrous CH₂Cl₂ (60% yield) .
- Reactivity : Serves as a precursor for α,β-unsaturated ketones (e.g., 1-(4-bromophenyl)prop-2-en-1-one via dehydrohalogenation with Et₃N, 83% yield) .
- Applications: Intermediate in synthesizing amide derivatives tested for Trypanothione Reductase (LiTR) inhibition (25–50% inhibition at 100 μM) .
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one
- Structure: β-Amino ketone with a 4-bromoanilino substituent and a 4-chlorophenyl group.
- Crystallography : Exhibits intermolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers (R₂²(12) graph-set motif), influencing crystal packing .
- Applications: Demonstrates the role of β-amino ketones as chiral auxiliaries in natural product synthesis .
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one
- Structure: Chloropropanone linked to a benzo[b]thiophene ring.
- Synthesis: Prepared via Friedel-Crafts acylation, similar to non-amino bromophenyl analogues .
- Applications : Precursor for antimalarial arylpiperazine derivatives, highlighting versatility in medicinal chemistry .
Comparative Analysis of Properties
Table 1: Molecular and Physicochemical Properties
Hydrogen Bonding and Crystallography
- The amino group in 1-(2-amino-4-bromophenyl)-3-chloropropan-1-one likely participates in N–H⋯O/N–H⋯Br interactions, analogous to the N–H⋯O motifs observed in 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one .
- In contrast, non-amino analogues (e.g., 1-(4-bromophenyl)-3-chloropropan-1-one) rely on weaker van der Waals forces for crystal packing .
Commercial and Research Viability
- The target compound is mass-produced, enhancing accessibility for drug discovery .
Biological Activity
1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a structure that includes an amino group, a bromine atom on the phenyl ring, and a chloropropanone moiety. These functional groups contribute to its reactivity and interactions with biological targets.
1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one exhibits its biological activity primarily through interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogens (bromine and chlorine) can participate in halogen bonding. This interaction can modify proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects.
Antimicrobial Properties
Research has indicated that 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one may possess antimicrobial properties. Its structure allows it to inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives of 3-amino-1-arylpropan-1-one exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one demonstrated IC50 values indicating effective inhibition of cancer cell proliferation . The presence of electron-withdrawing groups, such as bromine and chlorine, enhances this activity by stabilizing reactive intermediates during metabolic processes.
Study 1: Inhibition of Leishmania infantum
A study investigated the inhibition of Trypanothione Reductase (TR) from Leishmania infantum using novel derivatives related to 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one. Compounds showed significant binding affinity to TR, with some achieving IC50 values as low as 7.5 μM, indicating their potential as selective inhibitors against parasitic infections without affecting human enzymes .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays demonstrated that derivatives of 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one exhibited notable cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The mechanism involved apoptosis induction through caspase activation, highlighting the compound's potential as an anticancer agent .
Data Table: Biological Activity Overview
| Activity Type | Target | IC50 Value | Remarks |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Varies | Potential for antibiotic development |
| Anticancer | MCF-7 (breast cancer) | < 10 μM | Induces apoptosis via caspase activation |
| HCT-116 (colon cancer) | < 10 μM | Effective against multiple cancer cell lines | |
| Leishmania inhibition | Trypanothione Reductase | 7.5 μM | Selective inhibition with minimal human enzyme interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
